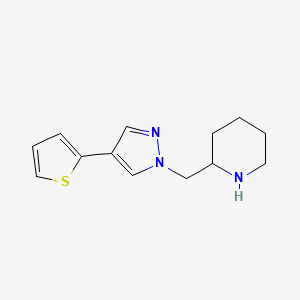

2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Description

2-((4-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at the 4-position and a piperidine moiety connected via a methylene bridge. The methylene linker enhances conformational flexibility, which may influence binding interactions with biological targets .

Properties

IUPAC Name |

2-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZQGIUXONBEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=C(C=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole intermediates. The resulting compound features a piperidine ring, which enhances its pharmacological properties. The structural formula can be represented as follows:

Crystallographic Data

Crystallographic studies reveal that the compound forms orthorhombic crystals with significant intermolecular interactions, which may influence its biological activity. Table 1 summarizes key crystallographic parameters:

| Parameter | Value |

|---|---|

| Space Group | Pna2(1) |

| a (Å) | 19.4988(9) |

| b (Å) | 19.5060(9) |

| c (Å) | 9.2893(4) |

| Volume (ų) | 3533.1(3) |

| Z | 8 |

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial activity against various pathogens. In vitro tests have shown that the minimal inhibitory concentration (MIC) values for related compounds range from to , indicating strong bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The pyrazole moiety is recognized for its anticancer potential. Research indicates that compounds containing this structure can inhibit the proliferation of cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer). Molecular docking studies suggest that these compounds may act on specific targets involved in tumor growth regulation .

Anti-inflammatory Effects

Compounds similar to this compound have also demonstrated anti-inflammatory properties. Studies indicate that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Case Studies

Case Study 1: A study evaluated the efficacy of pyrazole derivatives in a mouse model of inflammation, where treatment resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Case Study 2: In another investigation, the compound was tested against several human cancer cell lines, showing an IC50 value of approximately , highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes, contributing to its antimicrobial and anticancer effects.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

- Anticancer Properties : Research indicates that pyrazole derivatives, including those with thiophene moieties, can exhibit significant anticancer activity. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including HepG2 (human liver cancer) and others . The presence of the thiophene ring may enhance this activity due to its electron-donating properties.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects against several bacterial and fungal strains. Some derivatives have shown potency greater than standard antibiotics, suggesting their potential as new antimicrobial agents .

- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. The introduction of a thiophene ring may further enhance these effects, making such compounds valuable in treating inflammatory diseases .

One-Pot Synthesis

A notable method involves a one-pot synthesis using DABCO as an eco-friendly catalyst. This method allows for the efficient formation of pyrazoline derivatives from readily available precursors .

Cyclization Reactions

The compound can also be synthesized via cyclization reactions involving thiophene and pyrazole derivatives. The reaction conditions typically include refluxing in ethanol or other solvents, which allows for the formation of the desired heterocyclic structures .

Therapeutic Potential

The diverse biological activities of 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine suggest several therapeutic applications:

Cancer Therapy

Given its anticancer properties, this compound could be developed into a new class of chemotherapeutic agents targeting specific cancer pathways.

Antimicrobial Treatments

With rising antibiotic resistance, compounds like this compound could serve as novel antimicrobial agents.

Anti-inflammatory Drugs

The anti-inflammatory potential opens avenues for developing treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for compounds related to this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) 4-(1H-Pyrazol-1-yl)Piperidine Hydrochloride (CAS: 691-327-3)

- Structure : Direct linkage between pyrazole and piperidine; lacks thiophene and methylene bridge.

- The rigid direct attachment limits conformational flexibility compared to the target compound’s methylene bridge.

- Implications : Simplified structure may offer easier synthesis but reduced versatility in modulating electronic properties .

b) 4-[3-(4-Chlorophenyl)-1H-Pyrazol-5-yl]Piperidine

- Structure : Pyrazole substituted with 4-chlorophenyl at the 3-position; piperidine directly attached.

- Key Differences : Chlorophenyl introduces an electron-withdrawing group, contrasting with thiophene’s electron-donating nature. Direct piperidine linkage restricts rotational freedom.

- Implications : Chlorophenyl may enhance metabolic stability but reduce solubility compared to thiophene .

c) 1-Methyl-4-[4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Piperidine (CAS: 1083326-46-8)

- Structure : Boronate ester at pyrazole’s 4-position; methyl group on piperidine.

- Key Differences : Boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura), absent in the thiophene-containing target compound. Methyl substitution on piperidine alters steric and electronic profiles.

- Implications : Utility as a synthetic intermediate for derivatization, unlike the target compound’s focus on inherent activity .

Functional Group Analysis

| Compound | Pyrazole Substituent | Piperidine Linkage | Notable Functional Groups |

|---|---|---|---|

| Target Compound | Thiophen-2-yl | Methylene bridge | Thiophene, flexible linker |

| 4-(1H-Pyrazol-1-yl)Piperidine HCl | None | Direct | Basic piperidine |

| 4-[3-(4-Chlorophenyl)-1H-Pyrazol-5-yl]Piperidine | 4-Chlorophenyl | Direct | Chlorophenyl (electron-withdrawing) |

| PharmaBlock PBXA8027 | Tetramethylboronate | Direct | Boronate ester (synthetic handle) |

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine to improve yield and purity?

- Methodological Answer : Optimization involves selecting appropriate coupling reagents, controlling reaction temperatures, and using inert atmospheres (e.g., nitrogen). For example, in analogous piperidine-pyrazole systems, reactions in dichloromethane with NaOH under reflux yielded >90% purity after column chromatography . Intermediate purification via recrystallization or flash chromatography is critical. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation. Adjusting stoichiometry of thiophene derivatives (e.g., 2-thiopheneboronic acid) during Suzuki-Miyaura coupling can enhance yield .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for high-resolution refinement, particularly for resolving piperidine ring conformations and pyrazole-thiophene torsion angles. SHELX’s robust handling of twinned data is advantageous for complex crystals .

- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for thiophene protons, δ 2.5–4.0 ppm for piperidine CH₂ groups) and IR (C-N stretches at ~1250 cm⁻¹) confirm functional groups. Mass spectrometry (ESI-MS) validates molecular weight .

Q. What safety protocols are critical when handling this compound during synthesis?

- Methodological Answer : Adhere to hazard codes H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles), fume hoods, and avoid exposure to moisture (risk of exothermic decomposition). Quench reactions with ice-cold water, and store the compound in airtight containers under nitrogen at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Modify substituents : Replace the thiophene ring with furan or phenyl groups to assess electronic effects on target binding. Introduce methyl or halogens at the pyrazole 4-position to probe steric tolerance .

- Assay selection : Use kinase inhibition assays (e.g., EGFR or JAK2) and cellular viability tests (MTT assay) to correlate structural changes with activity. For neuropharmacology, receptor-binding studies (e.g., serotonin 5-HT₆) are relevant due to piperidine’s prevalence in CNS-targeting drugs .

Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify bioavailability issues. Low logP values (<3) suggest poor membrane permeability, requiring prodrug strategies .

- Model selection : Compare rodent pharmacokinetics with humanized models (e.g., CYP3A4-transgenic mice) to account for interspecies metabolic differences. Dose-response curves in both models can reconcile efficacy gaps .

Q. What strategies are effective in resolving contradictory crystallographic data during refinement?

- Methodological Answer :

- Twinning analysis : Use SHELXD to detect twinning operators and refine data with the HKLF5 format in SHELXL. For ambiguous electron density (e.g., piperidine chair vs. boat conformers), apply restraints (FLAT, DELU) and validate with R-free values .

- Multi-conformer modeling : For flexible regions (e.g., the methylene linker), employ PART instructions in SHELXL to model alternative conformations with occupancy refinement .

Q. How can computational methods complement experimental data in studying this compound’s interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes to targets like kinases or GPCRs. Validate with MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Train models with descriptors like PSA (60–70 Ų for blood-brain barrier penetration) and pKa (~13.2 for basic piperidine) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting results in thermal stability studies (e.g., DSC vs. TGA)?

- Methodological Answer :

- DSC : Endothermic peaks at 180–200°C may indicate melting, while exothermic events suggest decomposition. Compare with TGA weight loss profiles; discrepancies arise if decomposition occurs before melting.

- Mitigation : Perform simultaneous DSC-TGA (SDTA) under inert atmosphere (N₂) to decouple melting and degradation events. Cross-reference with variable-temperature XRD to track structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.